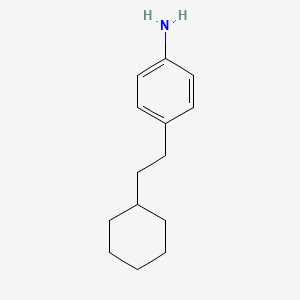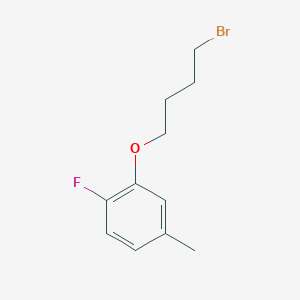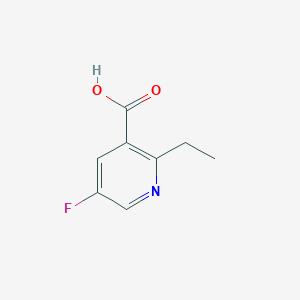![molecular formula C23H30O4 B12085202 (17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate is a complex organic molecule with a steroidal structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the use of 17α-hydroxyprogesterone as a starting material. The synthetic route includes:
Esterification: The hydroxyl group at the 17th position is acetylated using acetic anhydride in the presence of a base such as pyridine.
Oxidation: The 3-hydroxy group is oxidized to a ketone using reagents like Jones reagent (chromic acid in acetone).
Cyclization: The formation of the cyclopenta[a]phenanthrene ring system is achieved through intramolecular aldol condensation, followed by dehydration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized at the 17-acetyl group to form carboxylic acids.
Reduction: Reduction of the 3-oxo group can yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of (17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate involves its interaction with specific molecular targets and pathways:
Hormone Receptors: The compound may bind to steroid hormone receptors, modulating their activity and influencing gene expression.
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, affecting the synthesis and degradation of other molecules.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses and functions.
Comparaison Avec Des Composés Similaires
(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate: can be compared with other steroidal compounds such as:
Progesterone: Similar in structure but lacks the acetyl group at the 17th position.
Testosterone: Contains a hydroxyl group at the 17th position instead of an acetate group.
Cortisol: Has additional hydroxyl groups and a different ring structure.
The uniqueness of This compound lies in its specific functional groups and ring system, which confer distinct chemical properties and biological activities.
Propriétés
Formule moléculaire |
C23H30O4 |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h8,13,18,20H,5-7,9-12H2,1-4H3 |
Clé InChI |
PMKJTWXWJLVKNH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085207.png)
